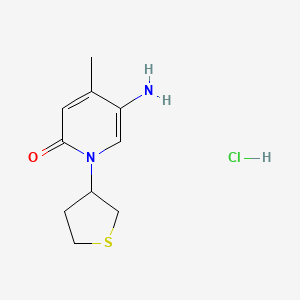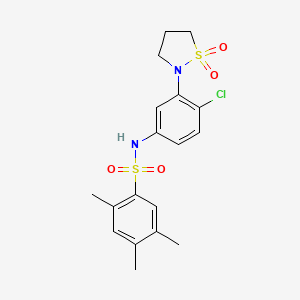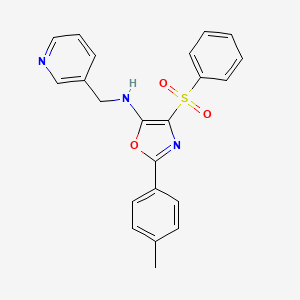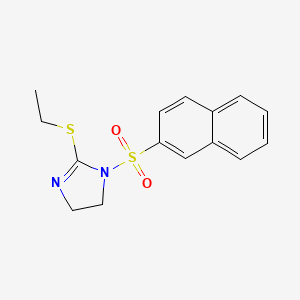
2-Ethylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The presence of sulfur atoms indicates that it might have some interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the imidazole ring is a site of aromaticity and can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies focus on synthesizing and characterizing novel compounds with structural similarities, indicating a broad interest in exploring their potential applications. For example, research into the synthesis and characterization of benzimidazole derivatives for anticancer evaluation indicates a methodical approach to compound development, starting from basic chemical reactions to produce targeted molecules with potential therapeutic applications (Salahuddin et al., 2014). Similarly, studies on N-heterocyclic carbene silver(I) cyclophanes show interest in developing compounds with specific chemical properties, such as fluorescence and UV/vis spectroscopic recognition capabilities (Qing‐Xiang Liu et al., 2011).
Biological Activity
The biological activity of these compounds is a significant area of research, with studies investigating their potential as anticancer, antimicrobial, and antihyperglycemic agents. For instance, compounds derived from benzimidazole have been evaluated for their anticancer activity against various cell lines, showing promising results in specific cases (Anup Paul et al., 2015). Additionally, the antimicrobial potential against Helicobacter pylori highlights the importance of these compounds in developing new treatments for bacterial infections (D. Carcanague et al., 2002).
Chemical Properties and Applications
Research also delves into the chemical properties and further applications of these compounds, including their use in material science and as fluorescent labeling agents. For example, studies on sulfonated polyimides demonstrate the synthesis of materials with high proton conductivity and water stability, relevant for fuel cell applications (J. Fang et al., 2002). The development of fluorescent labeling agents for carboxylic acids in liquid chromatography underlines the versatility of these compounds in analytical chemistry (Y. Yasaka et al., 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-20-15-16-9-10-17(15)21(18,19)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABRYMCEUNOILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)
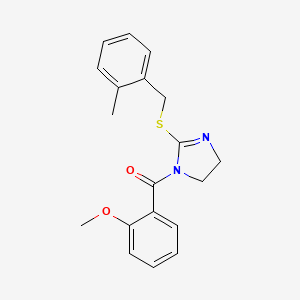
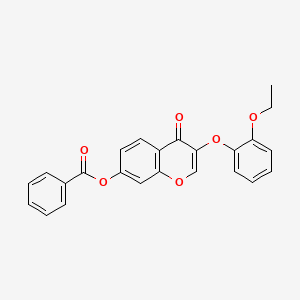
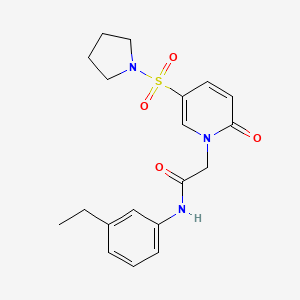
![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2650383.png)
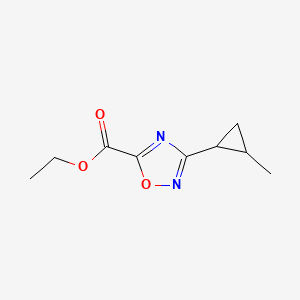
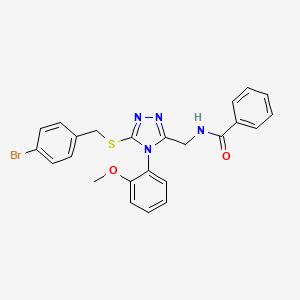
![1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2650388.png)
